Product packaging for Dimethyl succinate-d4(Cat. No.:CAS No. 30994-23-1)

Dimethyl succinate-d4

Cat. No.: B1600972
CAS No.: 30994-23-1
M. Wt: 150.17 g/mol
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N
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Description

Dimethyl succinate-d4 is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1600972 Dimethyl succinate-d4 CAS No. 30994-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXOBHXGJLMRAB-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481958
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30994-23-1
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Deuterated Isotope Labeling in Scientific Inquiry

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), is a powerful technique in scientific investigation. simsonpharma.com Isotopic labeling involves the precise insertion of isotopes like deuterium into specific molecular positions, enabling researchers to track the fate of atoms, elucidate reaction pathways, and study complex systems with high accuracy. synmr.inclearsynth.com This method has become indispensable across multiple scientific disciplines.

In the realm of analytical chemistry, deuterium labeling is fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated solvents is a standard practice to prevent the solvent's proton signals from overwhelming the signals of the analyte, thereby producing much clearer and more interpretable spectra. labinsights.nlstudymind.co.uk Furthermore, Deuterium NMR (²H NMR) serves as a direct method to verify the successful incorporation of deuterium into a molecule. wikipedia.org The substitution of hydrogen with deuterium can effectively simplify complex proton NMR spectra and enhance analytical sensitivity. simsonpharma.comclearsynth.com In mass spectrometry (MS), the predictable mass increase of deuterated compounds allows them to serve as ideal internal standards for the precise quantification of their non-labeled counterparts. medchemexpress.commedchemexpress.com

Deuterium-labeled compounds are also crucial for metabolic research. They function as tracers to map metabolic pathways within living organisms (in vivo). simsonpharma.comclearsynth.com This approach is vital for understanding how drug candidates are absorbed, distributed, metabolized, and excreted (ADME), offering profound insights into drug metabolism, the utilization of nutrients, and the mechanisms of various diseases. synmr.in

Moreover, isotopic labeling is a cornerstone of mechanistic studies in chemistry. By tracking the position of deuterium atoms throughout a chemical reaction, scientists can deduce reaction mechanisms, identify transient intermediates, and determine the stereochemistry of the process. simsonpharma.comsynmr.in The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a change in reaction rates when a C-H bond cleavage is involved in the rate-determining step. nih.gov This phenomenon, known as the kinetic isotope effect, is a powerful tool for probing the transition states of chemical reactions. nih.gov

Below is a summary of the key applications of deuterated isotope labeling.

Field of Study Application of Deuterium Labeling Benefit Relevant Techniques
Analytical Chemistry Solvent for NMRAvoids solvent signal interference in ¹H NMR. labinsights.nlstudymind.co.ukNMR Spectroscopy
Internal StandardEnables accurate quantification of non-labeled analytes. medchemexpress.comMass Spectrometry
Metabolic Research Metabolic TracerTracks the fate of molecules in biological systems. simsonpharma.comsynmr.inclearsynth.comNMR, Mass Spectrometry
Chemical Synthesis Mechanistic ProbeElucidates reaction pathways and intermediates. simsonpharma.comsynmr.inKinetic Isotope Effect Studies

Overview of Succinate Derivatives in Central Metabolism and Industrial Applications

Succinate (B1194679) and its derivatives are molecules of significant interest due to their central role in biochemistry and their wide-ranging industrial uses.

In biological systems, succinate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway responsible for cellular respiration and the generation of ATP, the primary energy currency of the cell. creative-proteomics.comresearchgate.net Within the mitochondrial matrix, succinate is produced from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). creative-proteomics.commdpi.com This enzyme is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (Complex II). mdpi.com Beyond its role in energy production, succinate also acts as a precursor for the biosynthesis of other essential molecules, including certain amino acids and fatty acids. creative-proteomics.com

Industrially, succinic acid is recognized as a key "platform chemical" that can be converted into a multitude of valuable products. nih.govd-nb.info Its derivatives have found applications across numerous sectors.

Industry Application of Succinate Derivatives Example Products
Food & Beverage Flavoring agent, acidulant, pH adjuster. nih.govresearchgate.netBeverages, seasonings. nih.govresearchgate.net
Pharmaceutical Precursor for Active Pharmaceutical Ingredients (APIs), excipient. nih.govatamanchemicals.comAnticarcinogenic agents, insulinotropic agents. nih.govresearchgate.net
Polymers Monomer for biodegradable plastics. nih.govmarketsandmarkets.comPolybutylene succinate (PBS). nih.gov
Chemical Intermediate, solvent, lubricant additive. atamanchemicals.commarketsandmarkets.comgoogle.comDyes, perfumes, lacquers, surfactants. atamanchemicals.commarketsandmarkets.com
Agriculture Plant growth regulator. nih.govresearchgate.netFertilizers, pesticides. atamanchemicals.com

Dimethyl succinate is a diester derivative of succinic acid. It sees use in specialized applications, for instance as a component in soldering fluxes and in the synthesis of surfactants. marketsandmarkets.com The versatility of succinate and its derivatives, spanning from cellular metabolism to large-scale industrial production, underscores their importance in both science and technology.

Rationale for Deuteration at Specific Positions in Dimethyl Succinate

Strategies for Deuterium Incorporation in Succinate Esters

The introduction of deuterium into the dimethyl succinate molecule can be achieved through several synthetic routes. The choice of method often depends on the desired location of the deuterium atoms and the required isotopic enrichment.

Deuteration of Succinic Acid Precursors

A primary strategy for synthesizing this compound involves the use of a deuterated precursor, succinic acid-d4. vulcanchem.com In this approach, succinic acid is first deuterated at the 2,2,3,3-positions. nih.gov This can be accomplished through methods such as treatment with deuterium oxide (D₂O) under specific conditions. For instance, succinic (2,2,3,3-²H₄)-acid has been prepared from acetylene (B1199291) dicarboxylic acid and its dimethyl ester by treatment with specific alloys in a solution of sodium deuteroxide in deuterium oxide, resulting in high isotopic purity. osti.gov Another method involves the hydrolysis of 1,2-ethanedinitrile with alkaline deuterium oxide. osti.gov Once the deuterated succinic acid is obtained, it can then be esterified with non-deuterated methanol (B129727) to yield this compound. nih.govisotope.com

Esterification with Deuterated Methanol

An alternative and common method is the acid-catalyzed esterification of succinic acid with deuterated methanol (CD₃OD). vulcanchem.com In this process, the deuterium atoms are incorporated into the methyl groups of the ester. The reaction between succinic acid and deuterated methanol, typically in the presence of an acid catalyst, yields dimethyl succinate with deuterium on the methoxy (B1213986) groups. vulcanchem.com Microwave-assisted esterification has been explored to enhance reaction rates and yields. researchgate.netnih.gov

Novel Synthetic Routes for Site-Specific Deuteration

Research into novel synthetic methods aims to achieve site-specific deuteration with high efficiency and isotopic purity. brightspec.comgoogle.com While not specific to this compound, general advancements in deuteration chemistry, such as copper-catalyzed transfer hydrodeuteration, offer potential pathways for precisely introducing deuterium at desired positions in a molecule. brightspec.com Another approach involves the alkylation of diethyl malonate, followed by a Krapcho decarboxylation reaction with D₂O and subsequent hydrolysis to produce specifically deuterated succinic acid derivatives. researchgate.net These advanced methods could be adapted for the synthesis of this compound with specific deuteration patterns that may be advantageous for particular research applications.

Analytical Techniques for Isotopic Purity Determination

Ensuring the isotopic purity of this compound is paramount for its use in quantitative studies. rsc.org Several analytical techniques are employed to confirm the level of deuterium enrichment and the structural integrity of the compound.

High-Resolution Mass Spectrometry for Isotopic Purity Validation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio of the molecular ions, HRMS can distinguish between the deuterated compound and its non-deuterated and partially deuterated isotopologues. researchgate.net The strategy involves acquiring a full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the percentage of isotopic purity. rsc.org This technique allows for precise mass measurements, which is crucial for confirming the incorporation of the correct number of deuterium atoms. hidenanalytical.comkoreascience.kr

Nuclear Magnetic Resonance Spectroscopy for Deuterium Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for both structural verification and the determination of deuterium enrichment. rsc.org While proton NMR (¹H-NMR) can be used to observe the absence of protons at the deuterated positions, deuterium NMR (²H-NMR) directly detects the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.comnih.govlabinsights.nl For highly deuterated compounds where residual proton signals are weak, ²H-NMR is particularly advantageous for confirming the positions of the deuterium atoms and quantifying the enrichment levels. sigmaaldrich.com The integration of the deuterium signals relative to an internal standard can provide a quantitative measure of isotopic purity.

Chromatographic Methods for Purity Assessment

The assessment of both chemical and isotopic purity of this compound is crucial to ensure its suitability as an internal standard and for other research applications. Chromatographic methods, particularly when coupled with mass spectrometry, are the primary techniques for this purpose.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. vulcanchem.com It allows for the separation of the deuterated compound from potential impurities and provides information on both its chemical and isotopic purity.

For chemical purity analysis, a gas chromatograph separates the components of a sample, and a flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. osha.gov The retention time of the compound is a key identifier. In the analysis of related compounds like dimethyl fumarate (B1241708), GC-MS methods have been developed using capillary columns such as a 30 m × 0.25 mm i.d., 0.25 µm film thickness column. researchgate.net A typical temperature program might involve holding the column at an initial temperature (e.g., 60°C) for a few minutes, followed by a ramp to a higher temperature (e.g., 320°C). researchgate.net

For isotopic purity assessment, GC-MS is invaluable. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of this compound from its non-deuterated (d0) and partially deuterated isotopologues. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can accurately resolve the mass difference between hydrogen and deuterium, enabling precise calculation of isotopic enrichment. rsc.orgrsc.org

The following table summarizes typical GC-MS parameters that can be adapted for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value
Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium (1 mL/min)
Oven Program 40°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)
Mass Spectrometer
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Energy 70 eV
Mode Full Scan or Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC) is another valuable tool, primarily for determining the chemical purity of this compound. selleckchem.com Reversed-phase HPLC is a common mode used for the separation of esters. A study on the separation of dimethyl succinate suggests a method using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com HPLC can effectively separate this compound from non-volatile impurities or degradation products. Purity levels are typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For instance, the purity of synthesized dimethyl succinylsuccinate, a related compound, was determined to be over 99.6% by HPLC. google.com

The following table outlines exemplary HPLC conditions for the purity assessment of Dimethyl succinate.

Table 2: Exemplary HPLC Parameters for Chemical Purity Assessment of Dimethyl succinate

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Isocratic or Gradient elution (e.g., 30-70% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure. researchgate.net In deuterated systems like this compound, where protons on the succinate backbone are replaced by deuterium, NMR analysis offers specific insights into the structural and electronic environment of the molecule.

Proton (¹H) NMR Analysis: Solvent Isotope Effects and Peak Assignments

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The deuteration at the 2 and 3 positions (the -CD₂-CD₂- backbone) removes the corresponding proton signals. Consequently, the spectrum is dominated by a single sharp resonance corresponding to the six equivalent protons of the two methoxy (-OCH₃) groups.

The precise chemical shift of these methyl protons can be influenced by various factors, including the solvent, concentration, and temperature. washington.edu This phenomenon, known as the solvent isotope effect, arises from the different magnetic environments provided by various deuterated solvents. For instance, the chemical shift of the methyl protons would be expected to vary slightly when measured in chloroform-d (B32938) (CDCl₃) versus dimethyl sulfoxide-d₆ (DMSO-d₆) due to differing solute-solvent interactions. pitt.edu Peak assignment is straightforward due to the molecular symmetry, with the single peak being unequivocally attributed to the methyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupNumber of ProtonsPredicted Chemical Shift (ppm)Multiplicity
Methoxy (-OCH₃)6H~3.67Singlet (s)

Note: The chemical shift is an approximate value and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Isotope Shifts

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Three distinct signals are expected, corresponding to the carbonyl carbons (C=O), the deuterated methylene (B1212753) carbons (-CD₂), and the methyl carbons (-OCH₃).

A key feature in the ¹³C NMR spectrum of deuterated compounds is the presence of isotope shifts. huji.ac.il The substitution of a proton with a deuterium atom causes a noticeable change in the chemical shift of the directly attached carbon and, to a lesser extent, adjacent carbons.

One-Bond Isotope Effect: The carbons of the deuterated methylene groups (-CD₂) experience a significant upfield shift (lower ppm value) compared to the -CH₂- groups in unlabeled dimethyl succinate. Furthermore, due to the spin (I=1) of the deuterium nucleus, the signal for each -CD₂- carbon is split into a characteristic 1:2:3:2:1 quintet. huji.ac.il

Two-Bond Isotope Effect: The carbonyl carbons, which are two bonds away from the deuterium atoms, exhibit a smaller upfield isotope shift. huji.ac.il

Three-Bond Isotope Effect: The methyl carbons experience a minimal, often negligible, three-bond isotope effect. huji.ac.il

This detailed analysis allows for the complete elucidation of the carbon skeleton and confirms the specific positions of isotopic labeling.

Table 2: Comparative ¹³C NMR Chemical Shifts for Dimethyl Succinate and this compound

Carbon PositionDimethyl Succinate (Predicted δ, ppm)This compound (Predicted δ, ppm)Expected Isotope ShiftMultiplicity in d4
Carbonyl (C=O)~172.5Slightly < 172.5Small UpfieldSinglet (s)
Methylene (-CH₂-/-CD₂-)~29.0< 29.0Significant UpfieldQuintet (q)
Methoxy (-OCH₃)~51.5~51.5MinimalSinglet (s)

Note: Chemical shift values are predictions and can vary.

Deuterium (²H) NMR Spectroscopy: Direct Observation of Labeled Positions

Deuterium (²H) NMR spectroscopy allows for the direct detection of the deuterium nuclei within a molecule. For this compound, this technique provides unambiguous proof of deuteration at the intended positions. The ²H NMR spectrum is expected to show a single resonance, as the four deuterium atoms on the -CD₂-CD₂- backbone are chemically equivalent. The chemical shift in a ²H NMR spectrum is nearly identical to the proton chemical shift at the same position, providing a complementary method for structural verification. huji.ac.il

Advanced Multi-dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the molecular structure and the precise location of the isotopic labels, advanced multi-dimensional NMR experiments are employed. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. nih.gov

¹H-¹³C HSQC: This experiment maps correlations between protons and the carbons to which they are directly attached. For this compound, the HSQC spectrum would show a single correlation cross-peak between the signal of the methyl protons (~3.67 ppm) and the signal of the methyl carbons (~51.5 ppm). The absence of signals corresponding to the -CD₂- backbone would confirm its deuteration.

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons over two to three bonds. In the HMBC spectrum of this compound, a crucial correlation would be observed between the methyl protons and the adjacent carbonyl carbon (a three-bond correlation, ³JC-H). This confirms the connectivity of the methyl ester group.

These multi-dimensional techniques provide a comprehensive and definitive fingerprint of the molecule's covalent structure, leaving no ambiguity about the isotopic labeling pattern.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Isotopic Characterization

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the definitive method for confirming the isotopic composition of this compound. nih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. HRMS provides highly accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental formulas, including isotopologues.

The incorporation of four deuterium atoms in place of four hydrogen atoms results in a mass increase of approximately 4 Da. By comparing the high-resolution measured mass to the theoretical exact mass, the presence and number of deuterium atoms can be confirmed with high confidence. nih.gov This measurement is crucial for verifying the isotopic purity of the labeled compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting products. The process involves multiple stages of mass analysis, typically within a single instrument. Initially, a sample is ionized, and the first mass spectrometer (MS1) selects a specific ion, known as the precursor ion, based on its mass-to-charge ratio (m/z). This selected precursor ion is then directed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions, or product ions, are then analyzed by a second mass spectrometer (MS2), generating a product ion spectrum. This spectrum provides detailed structural information about the precursor ion.

In the analysis of this compound, the four deuterium atoms are located on the central carbon backbone (CH₃O₂CCD₂CD₂CO₂CH₃). This isotopic labeling is key to its characterization by MS/MS. The fragmentation pattern of this compound will be analogous to its non-deuterated counterpart, Dimethyl succinate, but with predictable mass shifts for fragments that retain the deuterated core.

The mass spectrum of unlabeled Dimethyl succinate shows characteristic fragments resulting from cleavages of the ester groups and the carbon chain. By comparing the known fragmentation of Dimethyl succinate with the spectrum of this compound, the location of the deuterium atoms can be confirmed, and its purity can be assessed. The stable, non-labile nature of the carbon-deuterium bonds ensures that the mass shift is retained throughout the fragmentation process, making this compound an excellent internal standard for quantitative mass spectrometry assays. clearsynth.comtexilajournal.comaptochem.com Its use helps to correct for variations in sample preparation, injection volume, and ionization efficiency. clearsynth.comtexilajournal.com

The following interactive table details the predicted major fragments for both Dimethyl succinate and this compound, illustrating the expected +4 Dalton mass shift in fragments containing the deuterated ethylene (B1197577) group.

Table 1: Predicted MS/MS Fragmentation of Dimethyl Succinate vs. This compound

Fragment Name Unlabeled Fragment Structure Unlabeled Fragment m/z Deuterated Fragment Structure Deuterated Fragment m/z Mass Shift (Da)
Molecular Ion [CH₃O₂CCH₂CH₂CO₂CH₃]⁺ 146 [CH₃O₂CCD₂CD₂CO₂CH₃]⁺ 150 +4
Loss of Methoxy Group [M - OCH₃]⁺ 115 [M - OCH₃]⁺ 119 +4
Loss of Carbomethoxy Group [M - CO₂CH₃]⁺ 87 [M - CO₂CH₃]⁺ 91 +4
Methoxycarbonyl Ion [CO₂CH₃]⁺ 59 [CO₂CH₃]⁺ 59 0

Applications of Dimethyl Succinate D4 in Analytical Chemistry and Quantitative Analysis

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary challenge is to account for analyte loss during sample preparation and for variations in instrument response, such as fluctuations in ionization efficiency. Stable isotope-labeled internal standards (SIL ISs) are considered the gold standard for mitigating these issues. researchgate.net Dimethyl succinate-d4, and its corresponding acid form succinic acid-d4, serve this exact purpose. Because they are chemically almost identical to the analytes of interest, they exhibit similar behavior during extraction, derivatization, and chromatographic separation. researchgate.net However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification.

This compound and its related isotopologue, succinic acid-d4, are integral to the development of robust LC-MS/MS methods for the analysis of organic acids and metabolites. chromforum.org These methods are crucial in fields ranging from clinical diagnostics to environmental science. chromforum.orgnih.gov

In one such method developed for the simultaneous analysis of short-chain fatty acids and tricarboxylic acid (TCA) cycle metabolites, succinate-d4 was employed as a class-specific internal standard for the TCA metabolites. diva-portal.org The use of a stable isotope-labeled internal standard is ideal as it helps to normalize data, reduce analytical variability, and compensate for matrix effects. diva-portal.org In a specific application, succinic-D4 acid is used as an internal standard to correct for matrix effects and variations in ionization efficiency during LC-MS/MS analysis, with protocols optimized to ensure isotopic purity of ≥95% for reliable quantification. creative-proteomics.com Researchers have noted challenges in detecting succinic-d4 acid under certain conditions, such as Hydrophilic Interaction Liquid Chromatography (HILIC), but its use is well-established in various validated methods. chromforum.orgcreative-proteomics.com

Table 1: LC-MS/MS Method Validation Parameters Using a Succinate-d4 Internal Standard

Parameter Finding Reference
Linearity (R²) ≥ 0.97 diva-portal.org
Calibration Range 0.2 µg/mL to 25 µg/mL diva-portal.org
Extraction Efficiency 80% to 110% diva-portal.org

The application of this compound extends to GC-MS, a powerful technique for analyzing volatile and semi-volatile organic compounds. This compound itself acts as an internal standard in GC-MS assays designed to quantify volatile organic compounds (VOCs) in environmental samples. vulcanchem.com Its stability and similar chromatographic behavior to target VOCs make it suitable for this purpose. vulcanchem.com

More commonly, its unesterified form, succinic acid-d4, is used as an internal standard for the analysis of semi-volatile organic acids. usherbrooke.caepa.gov In a typical workflow, a precise amount of succinic acid-d4 is added to a water sample. usherbrooke.ca The solution is then evaporated to dryness under a nitrogen stream, and the residue is subjected to a derivatization reaction to make the acids volatile enough for GC analysis before being injected into the GC-MS system. usherbrooke.ca This procedure is outlined in standard operating protocols for the analysis of semi-volatile organic compounds in air samples, where succinic-d4 acid is part of a suite of deuterated internal standards added before sample extraction. epa.gov

The "matrix effect" is a significant challenge in quantitative analysis, especially when dealing with complex samples like biological fluids or environmental extracts. researchgate.netmdpi.com It refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix. researchgate.net This can lead to inaccurate and unreliable quantification. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. researchgate.netdiva-portal.org The internal standard co-elutes with the target analyte and experiences the same ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is effectively cancelled out. diva-portal.org This ensures high accuracy and precision. A study utilizing succinate-d4 as an internal standard reported that the matrix effect was minimal and did not adversely affect the quantitation of the target compounds. diva-portal.org The accuracy achieved in that study ranged from 82.8% to 113.8%, demonstrating the efficacy of this approach. diva-portal.org

Development of Analytical Protocols for Succinate (B1194679) and Derivatives

This compound and succinic acid-d4 are fundamental in establishing and validating analytical protocols for succinic acid and its derivatives. These protocols are applied to diverse matrices, from microbial fermentation samples to treated industrial water. creative-proteomics.comusherbrooke.ca

For instance, succinic acid-d4 is a key component in a validated GC-MS method for determining short-chain carboxylic acids in water samples that have undergone wet air oxidation. usherbrooke.ca In this protocol, succinic acid-d4 is added as the internal standard to the sample before it is evaporated and derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). usherbrooke.ca Similarly, in metabolomics studies, succinate-d4 is used as a class-specific internal standard to quantify a range of TCA cycle metabolites, streamlining the analytical process. diva-portal.org The development of these methods relies on the ability of the deuterated standard to mimic the behavior of the native compounds, thereby ensuring the reliability of the entire analytical protocol from sample preparation to final measurement. diva-portal.orgcreative-proteomics.com

Table 2: Example of Internal Standards Used in an Analytical Protocol for Organic Acids

Analyte Class Internal Standard Analytical Technique Reference
Aliphatic Dicarboxylic Acids Succinic-d4 acid LC-MS/MS chromforum.org
Aromatic Dicarboxylic Acids Phthalic-d4 acid LC-MS/MS chromforum.org
Semi-volatile Acids Succinic acid-d4 GC-MS usherbrooke.ca

Tracer Applications in Environmental and Chemical Transformations

Beyond its role as a passive internal standard for quantification, this compound can also be used as a tracer. medchemexpress.commedchemexpress.com In this application, the labeled compound is intentionally introduced into a system to track its movement, transformation, or fate. Stable isotopes have been widely incorporated into molecules to serve as tracers during processes like drug development. medchemexpress.com

In environmental science, for example, this compound could be used to study the environmental fate and transformation pathways of succinate esters, which are used as solvents and chemical intermediates. vulcanchem.comgoogle.com By analyzing samples over time and space with GC-MS, scientists can track the labeled succinate, distinguishing it from the naturally occurring background levels. vulcanchem.com This approach provides clear insights into processes such as biodegradation, photodegradation, and transport in soil and water systems. Its use as an internal standard in methods for analyzing environmental samples for volatile and semi-volatile organic compounds already points to its suitability for such tracer studies. chromforum.orgvulcanchem.com

Investigations in Metabolic Flux Analysis and Biochemical Pathway Elucidation Using Dimethyl Succinate D4

Tracing Carbon Flow in Central Carbon Metabolism (e.g., TCA Cycle)

Dimethyl succinate-d4 is an effective tracer for elucidating the dynamics of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Upon entering the cell and subsequent hydrolysis to succinate-d4, the labeled succinate (B1194679) is oxidized to fumarate-d4 by succinate dehydrogenase (SDH), a key enzyme of both the TCA cycle and the electron transport chain. The deuterium (B1214612) label is then traced through the subsequent intermediates of the TCA cycle, including malate and oxaloacetate.

The incorporation of deuterium from succinate-d4 into these downstream metabolites can be monitored over time using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the determination of the relative contribution of succinate to the TCA cycle pool and the rate of turnover of cycle intermediates. For instance, in Deuterium Metabolic Imaging (DMI), the transfer of deuterons to water can be observed during the conversion of succinate to fumarate (B1241708) and malate to oxaloacetate, providing insights into TCA cycle activity in vivo. nih.gov

Table 1: Hypothetical Isotopologue Distribution in TCA Cycle Intermediates Following Administration of this compound

MetaboliteIsotopologueRelative Abundance (%)Interpretation
SuccinateM+485High enrichment indicates successful delivery and hydrolysis of this compound.
FumarateM+470Indicates significant flux through succinate dehydrogenase.
MalateM+465Demonstrates the progression of the label through the TCA cycle.
AspartateM+440Reflects the outflow of TCA cycle intermediates into amino acid biosynthesis.
GlutamateM+215Shows the flow of the label through multiple turns of the TCA cycle or related pathways.

This interactive table illustrates a potential outcome of a stable isotope tracing experiment. The relative abundances are hypothetical and would vary based on experimental conditions and the metabolic state of the cells.

Elucidation of Novel Metabolic Pathways and Metabolite Fates

Beyond the canonical TCA cycle, succinate is involved in a variety of other metabolic pathways. The use of this compound can help to uncover and characterize these alternative routes. For example, succinate can be involved in the GABA shunt, a metabolic pathway that bypasses parts of the TCA cycle. By tracing the deuterium label from succinate-d4, researchers can determine the extent to which this shunt is active under different physiological or pathological conditions.

Furthermore, succinate has been identified as a signaling molecule in various cellular processes. e-enm.org Stable isotope tracing with this compound can help to identify the metabolic fate of succinate in these signaling pathways, providing a deeper understanding of their mechanisms. Pioneering studies with stable isotope-labeled metabolomics have successfully led to the discovery of numerous novel metabolites and pathways. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov Stable isotope labeling is a cornerstone of MFA. mdpi.com By introducing a labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, it is possible to calculate the fluxes through various pathways.

The general workflow for a 2H-MFA study using this compound would involve:

Tracer Selection: this compound is chosen for its cell permeability and ability to deliver labeled succinate intracellularly.

Labeling Experiment: Cells or organisms are cultured in the presence of this compound until an isotopic steady state is reached.

Metabolite Extraction and Analysis: Metabolites are extracted and the isotopic labeling patterns are determined by MS or NMR.

Computational Modeling: The labeling data, along with other metabolic measurements, are used as inputs for a computational model of cellular metabolism to estimate intracellular fluxes.

This approach allows for a detailed quantitative understanding of how metabolic networks respond to genetic or environmental perturbations.

Application in Cell Culture and In Vivo Metabolic Studies

The physicochemical properties of Dimethyl succinate make it suitable for both in vitro and in vivo studies. As an ester, it is more lipophilic than succinic acid, facilitating its passage across cellular membranes. nih.gov This is particularly advantageous as succinate itself is not readily taken up by all cell types. nih.gov

In cell culture, this compound can be added to the culture medium to study the metabolism of specific cell lines. For example, it has been used to investigate insulin release in pancreatic islet cells and to study the metabolic reprogramming that occurs in activated macrophages. nih.govresearchgate.net

For in vivo studies, this compound can be administered to animal models to investigate systemic metabolism. nih.govnih.gov The deuterium label can be traced in various tissues and biofluids, providing a whole-organism view of succinate metabolism. This is particularly relevant for studying diseases where succinate metabolism is dysregulated, such as in certain cancers and inflammatory conditions. nih.gov

Table 2: Research Applications of Succinate Esters in Metabolic Studies

Study TypeModel SystemKey Findings
In VitroRat Pancreatic IsletsSuccinate esters stimulate insulin release, indicating a role for mitochondrial metabolism in this process. nih.gov
In VitroRat HepatocytesDimethyl succinate is efficiently metabolized and serves as a gluconeogenic precursor. nih.gov
In VivoStarved RatsInfusion of dimethyl succinate minimizes starvation-induced metabolic changes, highlighting its nutritional value. nih.gov
In VivoAnesthetized RatsIntravenous administration of succinate esters leads to a rapid increase in plasma insulin. nih.gov

This interactive table summarizes findings from studies using succinate esters to probe metabolic functions, demonstrating the utility of this class of compounds in metabolic research.

Stable Isotope-Labeled Metabolomics and Isotopic Profiling

Stable isotope-labeled metabolomics combines the use of isotopic tracers with the comprehensive analytical techniques of metabolomics. By using this compound, researchers can perform isotopic profiling to gain a global view of how succinate contributes to the metabolome.

In a typical experiment, cells are exposed to the labeled substrate, and then untargeted or targeted metabolomics is performed to identify and quantify all detectable metabolites. The isotopic enrichment in each metabolite is then determined. This approach can reveal unexpected connections between succinate metabolism and other metabolic pathways. For example, it could uncover novel roles for succinate in lipid or nucleotide biosynthesis.

The data obtained from such experiments are highly complex, and specialized software is often required for data analysis and visualization. These tools help to identify metabolites that are significantly labeled and to map them onto known metabolic pathways, providing a system-wide understanding of the metabolic fate of the tracer. nih.gov

Studies on Enzyme Mechanisms and Kinetic Isotope Effects with Dimethyl Succinate D4

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom (¹H) at a bond-breaking site is replaced by a deuterium atom (²H or D). This effect stems from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

When a substrate like Dimethyl succinate-d4 is used in an enzymatic reaction where a C-D bond is cleaved in the rate-determining step, the reaction typically proceeds more slowly than with the non-deuterated (protio) substrate. This results in a "normal" primary KIE (kH/kD > 1), where kH is the rate constant for the reaction with the hydrogen-containing substrate and kD is the rate for the deuterium-containing substrate. The magnitude of the KIE can provide valuable information:

Primary KIEs: Observed when the bond to the isotope is broken or formed in the rate-limiting step. Significant primary KIEs (typically 2-7 for deuterium) are strong evidence that C-H bond cleavage is a rate-determining part of the reaction.

Secondary KIEs: Occur when the bond to the isotope is not broken but the hybridization of the carbon atom to which it is attached changes during the reaction (e.g., from sp³ to sp²). These effects are much smaller (kH/kD ≈ 1.05-1.4) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

The study of KIEs using deuterated substrates is a fundamental tool for mapping out the entire catalytic cycle of an enzyme. nih.gov

Probing Rate-Limiting Steps and Transition State Structures

Furthermore, the magnitude of the KIE provides insight into the structure of the transition state—the high-energy, transient molecular arrangement that exists between substrate and product. Theoretical models predict that the KIE will be maximal when the hydrogen/deuterium atom is symmetrically shared between the donor and acceptor atoms in the transition state. Deviations from this symmetry, either an "early" (reactant-like) or "late" (product-like) transition state, will result in a smaller KIE. By measuring KIEs, enzymologists can therefore build a detailed picture of the geometry of the active site during the moment of catalysis. youtube.com

Solvent Kinetic Isotope Effects (SKIEs) in Enzyme Catalysis

In addition to labeling the substrate itself, researchers can study enzyme mechanisms by changing the solvent from normal water (H₂O) to heavy water (D₂O). This gives rise to the Solvent Kinetic Isotope Effect (SKIE), which reveals information about the involvement of solvent molecules and proton transfers in the reaction mechanism. chem-station.com When a reaction is performed in D₂O, all exchangeable protons on the enzyme and substrate (e.g., those in -OH, -NH₂, -COOH, -SH groups) are replaced with deuterium.

A SKIE is observed if a proton transfer involving the solvent or an exchangeable proton is part of the rate-limiting step. mdpi.com

Normal SKIE (kH₂O/kD₂O > 1): Indicates that a proton transfer is part of the rate-limiting step.

Inverse SKIE (kH₂O/kD₂O < 1): Often suggests that a rapid equilibrium involving the solvent occurs before the rate-limiting step, where the reactant state has a higher preference for deuterium than the transition state. researchgate.net For example, the formation of a reactive thiolate anion from a cysteine residue in an enzyme's active site often displays an inverse SKIE. researchgate.net

Combining substrate KIEs (using this compound) with SKIEs is a particularly powerful strategy. For instance, observing a deuterium KIE from the substrate that changes in magnitude when the solvent is switched to D₂O can indicate a coupling between hydride/proton transfer from the substrate and a proton transfer involving the solvent. nih.gov

Investigation of Succinate (B1194679) Dehydrogenase Activity and Related Enzymes

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a crucial enzyme in cellular metabolism that catalyzes the oxidation of succinate to fumarate (B1241708). nih.govnih.gov This reaction is a key step in both the citric acid cycle and aerobic respiration.

The mechanism of SDH involves the removal of two hydrogen atoms from the methylene (B1212753) (-CH₂-) groups of succinate. Studies have been conducted on the rates of oxidation of deuterated isomers of succinate by succinate dehydrogenase to probe this mechanism. edpsciences.org By using a substrate like succinate-d4, researchers can directly measure the KIE for the C-H bond cleavage step.

An illustrative experiment might compare the maximum reaction velocity (Vmax) of SDH with normal succinate versus succinate-d4. A measured KIE significantly greater than 1 would confirm that the breaking of the C-H bonds is at least partially rate-limiting for the enzyme.

Illustrative Kinetic Data for Succinate Dehydrogenase
SubstrateMichaelis Constant (Kₘ) (mM)Maximum Velocity (Vₘₐₓ) (relative units)Kinetic Isotope Effect (kH/kD) on Vₘₐₓ
Succinate0.451003.5
Succinate-d40.4828.6

This table presents hypothetical data for illustrative purposes, based on typical KIE values observed in enzymatic C-H bond oxidation.

Such studies can help determine whether the two hydrogen atoms are removed in a single concerted step or in a stepwise fashion. For example, if a heavy enzyme (a deuterated version of SDH) acting on deuteriosuccinate abolishes the isotope effect seen with a normal enzyme, it can suggest structural changes within the enzyme are responsible for the catalytic mechanism. edpsciences.org

Elucidation of Alkylsuccinate Synthase Mechanisms

Alkylsuccinate synthase (ASS), and its analog benzylsuccinate synthase (BSS), are key enzymes in the anaerobic degradation of hydrocarbons like alkanes and toluene. nih.govnih.gov These enzymes catalyze the unusual addition of a hydrocarbon to a fumarate molecule, forming an alkyl- or benzylsuccinate derivative. acs.org This is the critical first step that activates the otherwise unreactive hydrocarbon for further metabolism. nsf.gov

The mechanism of ASS is believed to involve a glycyl radical, which initiates the reaction by abstracting a hydrogen atom from the hydrocarbon substrate. A deuterated substrate like this compound (or more relevantly, a deuterated alkane co-substrate) would be invaluable for testing this hypothesis.

If the initial hydrogen abstraction from the alkane is the rate-limiting step, then using a deuterated alkane should result in a large primary KIE. This would provide strong evidence for the proposed radical-based mechanism. Conversely, if this compound were used as the fumarate source (assuming the enzyme could process the esterified form), the absence of a primary KIE on this molecule would indicate that C-H bond cleavage on the succinate moiety is not part of the rate-limiting chemistry, helping to focus mechanistic investigation on the alkane substrate and the enzyme's radical-generating components.

Computational Chemistry and Molecular Modeling Studies of Dimethyl Succinate D4

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like Dimethyl succinate-d4. DFT calculations can elucidate both the three-dimensional structure and the electronic landscape of the molecule.

Structural Properties: DFT is used to find the lowest-energy geometry of a molecule by optimizing the positions of its atoms. This process yields crucial structural parameters. For this compound, the key difference from the unlabeled compound is the replacement of four hydrogen atoms on the central carbon backbone with deuterium (B1214612). While this substitution significantly increases the mass at these positions, the effect on the molecule's equilibrium geometry (bond lengths and angles) is generally minimal because the electronic potential energy surface is unaffected by isotopic substitution. The primary structural parameters such as bond lengths and angles would be nearly identical to those of Dimethyl succinate (B1194679).

Table 1: Illustrative DFT-Calculated Structural Parameters for the Dimethyl Succinate Backbone. (Note: Data is representative of the non-deuterated compound as specific studies on the d4 isotopologue are not available. Bond lengths and angles for the d4 variant are expected to be nearly identical).
ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-C (succinate backbone)~1.53 Å
Bond LengthC-O (ester)~1.34 Å
Bond AngleO=C-C~124°
Bond AngleC-C-C~112°

Electronic Properties: DFT also provides a detailed picture of the electronic structure. Key properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For this compound, the electronic properties are expected to be virtually identical to the non-deuterated form, as the electron distribution is governed by the nuclear charges, which are the same for hydrogen and deuterium.

Table 2: Illustrative Electronic Properties of Dimethyl Succinate Calculated via DFT. (Note: These values are expected to be representative for this compound).
Electronic PropertyCalculated ValueSignificance
HOMO Energy~ -7.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy~ 1.2 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~ 8.7 eVIndicates chemical reactivity and electronic stability. A large gap implies high stability.
Dipole Moment~ 2.5 DebyeMeasures the overall polarity of the molecule.

Quantum Chemical Modeling of Reaction Mechanisms Involving Deuterium

Quantum chemical modeling is essential for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. When deuterium is involved, these models can predict and explain kinetic isotope effects (KIEs). A KIE is a change in the reaction rate due to isotopic substitution, typically observed when a bond to the isotope is broken or formed in the rate-determining step.

In reactions involving this compound, such as hydrogenation or oxidation at the C2 and C3 positions, a primary KIE would be expected. The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. Computational models can precisely quantify this effect by calculating the potential energy surface for reactions of both Dimethyl succinate and its d4-isotopologue. The difference in the calculated activation energies (ΔEa) between the two species allows for the prediction of the KIE. Secondary KIEs, which are smaller, can also be modeled and occur when the isotopic substitution is near the reaction center but not directly involved in bond breaking.

Simulation of Isotope Effects on Vibrational Frequencies and Spectroscopic Signatures

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying molecules and their structural features. Computational methods can simulate vibrational spectra by calculating the harmonic frequencies corresponding to the molecule's normal modes of vibration.

Isotopic substitution has a pronounced and predictable effect on vibrational frequencies. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass for any vibrational mode involving that atom.

For this compound, the most affected vibrations would be the C-D stretching and bending modes compared to the C-H modes in the unlabeled compound.

C-H stretching frequencies typically appear in the 2800–3000 cm⁻¹ region of an IR spectrum.

C-D stretching frequencies are expected to shift to a much lower frequency, approximately 2100–2200 cm⁻¹, due to the mass effect.

DFT calculations can simulate the IR spectra for both isotopologues, allowing for a direct comparison and assignment of spectral peaks. This computational analysis is crucial for interpreting experimental spectra and confirming successful deuteration.

Table 3: Comparison of Representative Calculated Vibrational Frequencies (cm⁻¹) for Dimethyl Succinate vs. This compound. (Note: These are illustrative values based on theoretical principles).
Vibrational ModeDimethyl Succinate (C-H)This compound (C-D)Approximate Isotopic Shift (cm⁻¹)
Symmetric C-H/C-D Stretch~2950~2140-810
Asymmetric C-H/C-D Stretch~2990~2200-790
CH₂/CD₂ Scissoring~1440~1050-390
C=O Stretch~1740~1740Negligible

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape at a given temperature.

For this compound, MD simulations can be used for detailed conformational analysis. The molecule's flexibility is primarily due to rotation around the C-C single bonds of the succinate backbone and the C-O ester bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers (low-energy states) and the energy barriers between them. This is often visualized using a potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles.

The results of such simulations would include the relative populations of different conformers and the rates of interconversion between them. The isotopic substitution in this compound is not expected to significantly alter the shape of the potential energy surface or the preferred conformations compared to the unlabeled compound, but it would affect the dynamics of conformational changes due to the mass difference.

Emerging Research Frontiers and Future Directions for Dimethyl Succinate D4

The utility of isotopically labeled compounds is expanding, and Dimethyl succinate-d4 (D4-DMS) is positioned at the forefront of several emerging research areas. Its value as a stable, non-radioactive tracer makes it an indispensable tool for interrogating complex biological systems. Future research is poised to leverage D4-DMS in increasingly sophisticated ways, from multi-omics integration to the discovery of novel disease biomarkers.

Q & A

Q. How is dimethyl succinate-d4 synthesized, and what analytical methods confirm its isotopic purity?

Dimethyl succinate-d4 is synthesized via esterification of deuterated succinic acid (CD2 groups at positions 2 and 3) with methanol. Isotopic purity (typically ≥98 atom% D) is verified using <sup>1</sup>H and <sup>2</sup>H NMR to confirm deuterium incorporation and quantify residual protons. Mass spectrometry (MS) further validates molecular integrity and isotopic distribution .

Q. What are the primary applications of this compound in experimental chemistry?

It serves as a stable isotope-labeled internal standard in quantitative GC/MS or LC/MS analyses, minimizing matrix effects and improving accuracy in metabolite quantification. It is also used in kinetic studies to track reaction mechanisms via deuterium isotope effects .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent deuterium exchange with ambient moisture. Conduct periodic NMR checks to detect degradation or proton back-exchange .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the hydrolysis kinetics of this compound compared to its non-deuterated analog?

Kinetic studies show a measurable KIE for dimethyl succinate-d4 hydrolysis. For example, the first-order rate constant (kobs) for non-deuterated succinate esters is ~1.2× higher than deuterated analogs at pH 7.0, attributed to reduced zero-point energy in C–D bonds. This requires precise pH control and temperature stabilization (±0.1°C) during kinetic experiments .

Q. What statistical approaches are recommended for analyzing discrepancies in isotope effect measurements?

Use error propagation models to account for uncertainties in rate constants (e.g., standard error of estimate ±0.23% in hydrolysis studies). Apply ANOVA or t-tests to compare datasets, and report confidence intervals (e.g., 95%) to validate significance. Contradictory results may arise from solvent isotope effects or incomplete deuteration, necessitating revalidation via independent methods (e.g., IR spectroscopy) .

Q. How can researchers design mechanistic studies using this compound to elucidate enzymatic or catalytic pathways?

Incorporate the compound into time-resolved enzymatic assays (e.g., esterase activity) with quenched-flow techniques. Monitor deuterium retention in products via MS/MS to distinguish between stepwise and concerted mechanisms. Control for solvent isotope effects by using deuterated buffers in parallel experiments .

Q. What methodologies optimize the use of this compound in metabolic flux analysis?

Combine <sup>13</sup>C and <sup>2</sup>H dual-isotope tracing with computational modeling (e.g., isotopomer spectral analysis). Ensure uniform cell culture conditions to avoid isotopic dilution, and validate flux parameters using sensitivity analysis .

Methodological Considerations

  • Experimental Design : Use randomized block designs to mitigate batch variability in deuterated reagents. Include triplicate measurements for kinetic assays .
  • Data Reporting : Follow ACS guidelines for supplementary materials: raw kinetic data, NMR spectra, and statistical outputs should be archived in open-access repositories .
  • Ethical and Safety Compliance : Adhere to institutional protocols for handling flammable deuterated solvents (e.g., dimethyl succinate-d4’s flash point: 85°C) and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.